3-(Fluoromethyl)-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Fluoromethyl)-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluoromethyl group attached to the piperidine ring and a 5-methyl-1,3,4-oxadiazol-2-ylmethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents such as fluoromethyl iodide.
Attachment of the 5-Methyl-1,3,4-Oxadiazol-2-ylmethyl Group: This step involves the formation of the oxadiazole ring through cyclization reactions of hydrazides with carboxylic acids or their derivatives, followed by attachment to the piperidine ring via alkylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or reduce any carbonyl groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Reduced forms of the oxadiazole ring or carbonyl groups.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds:
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving piperidine and oxadiazole-containing molecules.
Medicine:
Drug Development: Due to its unique structure, the compound may serve as a lead compound for the development of new pharmaceuticals targeting various diseases, including neurological disorders and infections.
Industry:
Agrochemicals: The compound may find applications in the development of new agrochemicals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine is not well-documented. based on its structure, it is likely to interact with molecular targets such as enzymes, receptors, or ion channels. The fluoromethyl group may enhance the compound’s binding affinity and selectivity for specific targets, while the oxadiazole ring may contribute to its overall stability and bioactivity.
Comparison with Similar Compounds
3-(Chloromethyl)-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
3-(Bromomethyl)-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine: Similar structure but with a bromomethyl group instead of a fluoromethyl group.
3-(Hydroxymethyl)-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine: Similar structure but with a hydroxymethyl group instead of a fluoromethyl group.
Uniqueness: The presence of the fluoromethyl group in 3-(Fluoromethyl)-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C10H16FN3O |
---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
2-[[3-(fluoromethyl)piperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H16FN3O/c1-8-12-13-10(15-8)7-14-4-2-3-9(5-11)6-14/h9H,2-7H2,1H3 |
InChI Key |
YRUPIOHYPWPIMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)CN2CCCC(C2)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.